![molecular formula C12H17N B2883262 8-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 75413-97-7](/img/structure/B2883262.png)
8-Isopropyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 8-Isopropyl-1,2,3,4-tetrahydroquinoline is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Scientific Research Applications
Medicinal Chemistry
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog. THIQ analogs have been studied extensively in medicinal chemistry due to their diverse biological activities . They have shown potential against various infective pathogens and neurodegenerative disorders .
Neurodegenerative Disorders
The THIQ heterocyclic scaffold, which includes 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has garnered a lot of attention in the scientific community for its potential in treating neurodegenerative disorders .
Infective Pathogens
THIQ analogs, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, have shown diverse biological activities against various infective pathogens . This makes them a promising area of study in the development of new antimicrobial agents.
Antihypertensive Agents
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their bradycardic activities . These compounds have shown potential as novel antihypertensive agents .
Antioxidant Applications
1,2,3,4-Tetrahydroquinoline, which is structurally similar to 8-Isopropyl-1,2,3,4-tetrahydroquinoline, is used as an antioxidant . It’s possible that 8-Isopropyl-1,2,3,4-tetrahydroquinoline could have similar applications.
Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline is also used as a corrosion inhibitor . Given the structural similarity, 8-Isopropyl-1,2,3,4-tetrahydroquinoline may also serve as a corrosion inhibitor.
Mechanism of Action
Target of Action
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the quinoline family. The primary target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
The compound acts as an inverse agonist of RORγ, effectively inhibiting the RORγ transcriptional activity . It exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .
Biochemical Pathways
RORγt, one of the isoforms of RORγ, regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 8-Isopropyl-1,2,3,4-tetrahydroquinoline can impact the Th17/IL-17 pathway .
Result of Action
The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation, and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Safety and Hazards
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .
properties
IUPAC Name |
8-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGGQQHVGKUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-1,2,3,4-tetrahydroquinoline |
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